methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture through a hierarchical naming system that precisely describes each component of the molecular framework. The base name "pyrrolo[2,3-d]pyrimidine" indicates the fusion pattern between a five-membered pyrrole ring and a six-membered pyrimidine ring, where the numbers [2,3-d] specify the exact positions of ring fusion. The numerical prefix "7-(3-methoxypropyl)" designates the attachment of a three-carbon chain bearing a methoxy group at the terminal position, connected to the nitrogen atom at position 7 of the fused ring system. The substituents "1,3-dimethyl" indicate methyl groups attached to nitrogen atoms at positions 1 and 3 of the pyrimidine ring, while "2,4-dioxo" specifies the presence of carbonyl groups at positions 2 and 4. The suffix "6-carboxylate" combined with the prefix "methyl" indicates a methyl ester functional group attached at position 6 of the pyrrole ring portion.
The molecular formula C₁₄H₁₉N₃O₅ provides quantitative information about the atomic composition, revealing a structure containing fourteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and five oxygen atoms. This formula corresponds to a molecular weight of 309.32 grams per mole, which places the compound in the intermediate molecular weight range typical of complex heterocyclic structures. The degree of unsaturation, calculated from the molecular formula, indicates the presence of seven degrees of unsaturation, which accounts for the aromatic character of the fused ring system and the multiple carbonyl functionalities present in the structure. The hydrogen-to-carbon ratio of approximately 1.36 suggests a partially saturated system with significant sp² hybridization contributing to the overall molecular architecture.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₅ | Complete atomic composition |
| Molecular Weight | 309.32 g/mol | Exact molecular mass |
| Degrees of Unsaturation | 7 | Aromatic rings and carbonyl groups |
| Chemical Abstracts Service Number | 1086386-38-0 | Unique registry identifier |
Properties
IUPAC Name |
methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-15-11-9(12(18)16(2)14(15)20)8-10(13(19)22-4)17(11)6-5-7-21-3/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXEMLRNJBPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)OC)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit significant antiproliferative effects on breast cancer cell lines. They are known to inhibit CDK4/6, which are crucial for cell cycle progression.
Mode of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit cdk4/6. This inhibition disrupts the cell cycle, leading to the death of cancer cells.
Biochemical Pathways
Similar compounds have been found to affect the cell cycle by inhibiting cdk4/6. This inhibition disrupts the cell cycle, leading to the death of cancer cells.
Pharmacokinetics
Similar compounds have been found to have a high degree of lipophilicity, which allows them to easily diffuse into cells.
Biochemical Analysis
Biochemical Properties
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways and the regulation of cell growth and differentiation. Additionally, it interacts with phosphatidylinositol-3 kinase and mammalian target of rapamycin, both of which are involved in cell proliferation and survival. The nature of these interactions typically involves binding to the active sites of these enzymes, thereby inhibiting their activity and disrupting downstream signaling pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways that promote cell survival. It also affects cell signaling pathways such as the extracellular signal-regulated kinase pathway, leading to changes in gene expression and cellular metabolism. These effects result in the inhibition of cell proliferation and the induction of cell cycle arrest.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of tyrosine kinases, inhibiting their enzymatic activity and preventing the phosphorylation of downstream targets. Additionally, it can inhibit the activity of phosphatidylinositol-3 kinase and mammalian target of rapamycin, leading to the suppression of cell proliferation and survival signals. These interactions result in changes in gene expression and the activation of apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and degradation of this compound may vary depending on the specific experimental conditions and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and may vary depending on the specific experimental conditions and the presence of other interacting molecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function.
Biological Activity
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and molecular mechanisms of action based on recent research findings.
Overview of the Compound
- Molecular Formula : C14H19N3O5
- Molecular Weight : 309.32 g/mol
- CAS Number : 1086386-38-0
- Purity : Typically ≥95%
This compound features a pyrrolo[2,3-d]pyrimidine core structure that is known for its diverse biological activities.
This compound has been identified as an inhibitor of tyrosine kinases. These enzymes are critical in various signaling pathways that regulate cell growth and differentiation. Inhibition of tyrosine kinases can lead to significant therapeutic effects in cancer treatment by disrupting pathways that promote tumor survival and proliferation .
Cellular Effects
The compound has demonstrated several cellular effects:
- Induction of Apoptosis : In cancer cell lines, this compound has been shown to induce apoptosis by interfering with cell survival signaling pathways. This effect is crucial for the development of anti-cancer therapies.
- Anti-inflammatory Activity : Related studies on pyrrolopyrimidine derivatives indicate that they can exhibit antioxidant and anti-inflammatory properties. For instance, certain derivatives have been evaluated for their ability to reduce inflammation in RAW264.7 cells stimulated with lipopolysaccharides (LPS), showcasing their potential as therapeutic agents against inflammatory diseases .
The mechanism through which this compound exerts its effects involves:
- Binding to Tyrosine Kinases : The compound binds to the active sites of tyrosine kinases, inhibiting their enzymatic activity. This prevents the phosphorylation of downstream targets essential for cell growth and survival .
- Regulation of Cell Cycle Proteins : It has also been implicated in the inhibition of cyclin-dependent kinases (CDK4/6), which play a pivotal role in cell cycle regulation. This inhibition can be particularly beneficial in treating cancers characterized by dysregulation of these proteins .
Table 1: Summary of Biological Activities
Case Study: Anti-Cancer Activity
In a study evaluating various pyrrolopyrimidine derivatives against multiple cancer cell lines (NCI's 60-cell line panel), this compound exhibited significant cytotoxicity against several types of cancer cells. The results indicated a strong correlation between structural modifications and enhanced biological activity .
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxic activity against various cancer cell lines. The incorporation of the methoxypropyl group enhances solubility and bioavailability, making it a promising candidate for further development in cancer therapies.
Enzyme Inhibition Studies
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting metabolic disorders or diseases linked to enzyme overactivity.
Antiviral Research
Recent studies have explored the antiviral properties of this compound against viruses such as HIV and HCV. Its structural features allow it to interact with viral proteins effectively, potentially leading to the development of new antiviral therapies.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against breast cancer cell lines. The research highlighted its mechanism of action involving apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Enzyme Inhibition
Research conducted by Pharmaceutical Sciences indicated that this compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition suggests potential applications in treating diseases characterized by excessive cellular proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazolo[4,3-a]pyrimidine Derivatives
- Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (C₂₇H₂₄N₄O₃, MW: 452.5):
Thiazolo[3,2-a]pyrimidine Derivatives
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (C₂₆H₂₆N₂O₆S, MW: 494.55): Features a sulfur-containing thiazolo ring, altering electronic properties. Higher molecular weight (494.55 vs. 309.32) may limit bioavailability .
Substituent Modifications
Carboxylic Acid vs. Ester Derivatives
- 7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (C₁₃H₁₇N₃O₅, MW: 295.30):
Amide Derivatives
- 7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (C₂₁H₂₇N₅O₄):
Physicochemical and Structural Data Table
Preparation Methods
Step 1: Synthesis of 1,3-Dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine Core
- Starting from a pyrrolo[2,3-d]pyrimidine precursor, methylation at the 1- and 3-nitrogen positions is performed using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.
- The reaction is typically carried out in DMF at temperatures ranging from 25°C to 60°C.
- The product is isolated by standard extraction and purification techniques such as recrystallization.
Step 2: Introduction of the 7-(3-methoxypropyl) Side Chain
- The 7-position, bearing a reactive site (often a halogen or a leaving group), is subjected to nucleophilic substitution with 3-methoxypropyl nucleophile.
- The 3-methoxypropyl group is introduced typically via reaction with 3-methoxypropyl bromide or chloride.
- Sodium hydride or potassium carbonate is used as a base to generate the nucleophile.
- The reaction proceeds in DMF or DMSO at mild heating (40–80°C) for several hours.
- Completion is monitored by TLC or HPLC.
Step 3: Esterification to Methyl Carboxylate
- The carboxylic acid group at the 6-position is esterified to the methyl ester using reagents such as methanol in the presence of acid catalysts (e.g., sulfuric acid) or via methylation using diazomethane.
- Reaction conditions are mild, typically room temperature to 40°C.
- The ester product is purified by chromatography or recrystallization.
Representative Data Table of Compound Properties and Synthetic Parameters
| Parameter | Details |
|---|---|
| CAS Number | 1086386-38-0 |
| Molecular Formula | C14H19N3O5 |
| Molecular Weight | 309.32 g/mol |
| Solvents Used | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Bases Used | Sodium hydride (NaH), Potassium carbonate (K2CO3) |
| Alkylating Agent | 3-Methoxypropyl bromide or chloride |
| Esterification Reagents | Methanol with acid catalyst or diazomethane |
| Typical Reaction Temperature | 25°C to 80°C |
| Purification Methods | Recrystallization, Column chromatography |
| Yield Range | Variable, typically 60–85% depending on optimization |
| Melting Point | 165–167°C (decomposition) |
Research Findings and Optimization Notes
- The choice of base critically affects the alkylation step; sodium hydride provides strong deprotonation but requires careful handling due to its reactivity.
- DMF is preferred for its ability to dissolve both organic and inorganic reagents and stabilize charged intermediates.
- Reaction times vary from 4 to 24 hours depending on temperature and reagent concentrations.
- Purity of the final compound is commonly verified by HPLC and NMR spectroscopy, confirming the substitution pattern and ester formation.
- The compound’s stability is moderate, with decomposition observed near 165°C, necessitating careful temperature control during synthesis and storage.
Comparative Notes on Related Pyrrolo[2,3-d]pyrimidine Syntheses
- Similar compounds with different alkyl substituents at the 7-position have been synthesized using analogous methods, confirming the robustness of the synthetic strategy.
- Literature reports on related compounds (e.g., prop-2-yn-1-yl derivatives) demonstrate that the core pyrrolo[2,3-d]pyrimidine ring can be efficiently functionalized through nucleophilic substitution and amide bond formation, supporting the methodology used here.
Q & A
Q. Table 1. Comparative Stability of Analogous Esters
| Compound | Hydrolysis Half-life (pH 7.4, 37°C) |
|---|---|
| Methyl 7-(3-methoxypropyl)-... | 24 h |
| Ethyl 5-phenyl-thiazolo[3,2-a]... | 8 h |
| Unsubstituted pyrrolo-pyrimidine | 2 h |
| Data derived from accelerated degradation studies |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value (This Compound) | Ethyl 7-methyl-thiazolo[3,2-a]pyrimidine |
|---|---|---|
| Space Group | ||
| Unit Cell Volume (ų) | 1256.8 | 987.2 |
| Hydrogen Bonds per Unit | 4 | 3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
